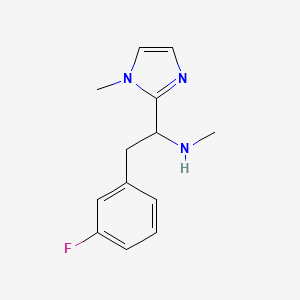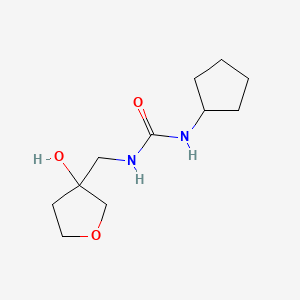
1-Cyclopentyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a chemical compound that has been studied for its potential application in scientific research. This compound is also known as CPPU and is classified as a plant growth regulator. CPPU is a synthetic cytokinin, which means it has the ability to stimulate cell division and growth in plants. In recent years, CPPU has gained attention for its potential use in various scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthetic Approaches: Research has explored various synthetic methods for urea derivatives, emphasizing the importance of urea functionalities in medicinal chemistry and material science. For example, the synthesis of flexible urea derivatives as potential acetylcholinesterase inhibitors showcases the structural manipulation and activity tuning possible within this chemical family (Vidaluc et al., 1995).
- Crystal Structure Analysis: The crystal structure of specific urea derivatives, such as pencycuron, reveals insights into the conformation and potential interactions of urea compounds. This analysis can guide the design of new compounds with desired physical or biological properties (Kang et al., 2015).
Potential Biological Applications
- Anticancer and Antimicrobial Activity: Urea derivatives have been evaluated for their potential anticancer and antimicrobial activities. For instance, the synthesis and in vitro assay of 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlight the therapeutic potential of these compounds (Gaudreault et al., 1988).
- Neuropeptide Y5 Receptor Antagonists: The exploration of urea derivatives for their role in modulating neuropeptide receptors showcases the utility of these compounds in developing new treatments for conditions related to neuropeptide function (Fotsch et al., 2001).
Material Science and Chemistry Applications
- Hydrogel Formation: The study of urea derivatives in the formation and tuning of hydrogels demonstrates their utility in material science, especially in creating materials with specific mechanical and physical properties (Lloyd & Steed, 2011).
- Fluorescent Probes: The development of fluorescent probes based on urea compounds for metal ion detection, such as aluminum, further illustrates the versatility of urea derivatives in scientific research (Wang et al., 2017).
Propiedades
IUPAC Name |
1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10(13-9-3-1-2-4-9)12-7-11(15)5-6-16-8-11/h9,15H,1-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTBDAFUPQMFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

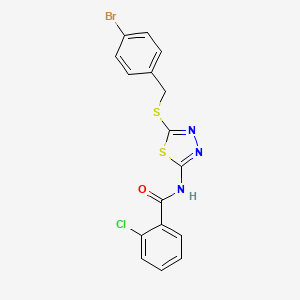
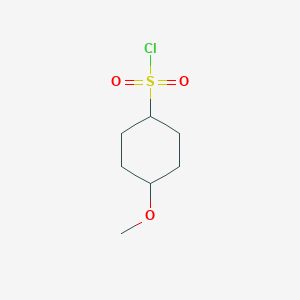
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2838337.png)

![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)
![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)
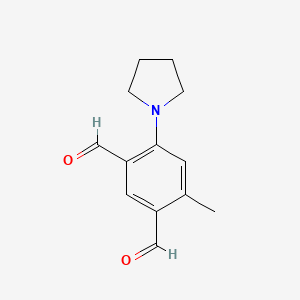
![N-[[4-[4-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2838343.png)

![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)
![[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B2838350.png)
![5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2838351.png)
